5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine - 405142-63-4

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Catalog Number: EVT-1693746
CAS Number: 405142-63-4
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated aromatic amine that serves as a key building block in the synthesis of various biologically active compounds. It falls under the classification of aminotetralins, which are known for their diverse pharmacological properties. While not naturally occurring, its derivatives exhibit significant potential as research tools in studying and developing novel therapeutics. []

Synthesis Analysis
  • Multi-step Synthesis: A common approach utilizes readily available starting materials like 2-naphthoic acid [, ] or 3,4-dihydro-1(2H)-naphthalenone. [] This approach often involves a sequence of reactions like bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis. [, ] This approach offers greater control over regioselectivity and stereochemistry compared to direct bromination.
Chemical Reactions Analysis
  • N-alkylation: The primary amine readily undergoes alkylation with various electrophiles, allowing the introduction of diverse substituents on the nitrogen atom. This is a crucial step in synthesizing a wide range of derivatives with tailored pharmacological profiles. [, , , , , , , , , , , , ]
  • Formation of Heterocycles: This scaffold can be incorporated into various heterocyclic systems, broadening its application in medicinal chemistry. []
Mechanism of Action
  • Serotonin Receptor Modulation: Derivatives of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine have been identified as potent and selective ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2C, and 5-HT7. [, , , , , , ] These interactions can modulate serotonergic signaling pathways, offering potential therapeutic applications for neurological and psychiatric disorders.
  • Sigma Receptor Binding: Certain analogs exhibit high affinity for sigma receptors, specifically the sigma-2 subtype. These receptors are implicated in cell proliferation, apoptosis, and drug resistance, making them attractive targets for cancer therapy and diagnosis. [, , , ]
  • Dopamine D2/D3 Agonism: Specific derivatives demonstrate potent agonistic activity at dopamine D2 and D3 receptors. These receptors play a crucial role in motor control, reward pathways, and cognition, making them relevant targets for treating Parkinson's disease and other movement disorders. []
Applications
  • Antidepressant Development: Compounds with dual activity as 5-HT uptake inhibitors and α2-antagonists have shown promise in preclinical studies for treating depression. [, ] By targeting both serotonergic and noradrenergic systems, these compounds may offer improved efficacy and faster onset of action compared to traditional antidepressants.
  • Anticonvulsant Agents: Research suggests that certain analogs possess anticonvulsant properties, highlighting their potential for treating epilepsy and other seizure disorders. []
  • Anxiolytic Drugs: Derivatives exhibiting anxiolytic-like effects in animal models point towards their potential use in treating anxiety disorders. []
  • Cancer Therapeutics: The development of sigma-2 receptor ligands as potential cancer therapeutics and diagnostic tools is an active area of research. [, , , ]
  • Parkinson's Disease Treatment: Compounds demonstrating potent dopamine D2/D3 agonist activity and iron-chelating properties hold promise for both symptomatic and neuroprotective treatment of Parkinson's disease. []

(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

  • Compound Description: This compound is a key intermediate in the synthesis of a drug candidate. It acts as a serotonin reuptake inhibitor and an α2-adrenergic receptor antagonist. The hydrochloride salt form improves its solubility and stability.
  • Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalen-1-amine structure with 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. The difference lies in the substitution at the 4-position of the tetrahydronaphthalene ring, with a 3,4-dichlorophenyl group replacing the bromine in the target compound.
  • Compound Description: FPT is a promising drug candidate for treating neuropsychiatric symptoms associated with Fragile X syndrome (FXS) and autism spectrum disorder (ASD). It acts as a modulator of serotonin receptors (5-HTRs), exhibiting partial agonist activity at 5-HT1ARs, 5-HT2CRs, and 5-HT7Rs. Preclinical studies have shown that FPT can reduce repetitive behaviors, increase social approach behavior, and exhibit anxiolytic-like effects in mouse models of FXS and ASD.
  • Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalen-2-amine structure with 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. Key differences include the absence of the bromine substituent, the presence of a 2'-fluorophenyl group at the 5-position, and dimethylation of the amine group in FPT.

N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines

  • Compound Description: This class of compounds exhibits dual activity as both serotonin (5-HT) uptake inhibitors and α2-adrenergic receptor antagonists. They are being investigated as potential antidepressants with a potentially faster onset of action. [, ]
  • Relevance: These compounds are structurally similar to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, sharing the 1,2,3,4-tetrahydronaphthalen-1-amine core structure. The key difference lies in the presence of an arylethyl-methylamine substituent attached to the nitrogen atom of the tetrahydronaphthalene ring system in these compounds. [, ]

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

  • Compound Description: This compound is a known dopaminergic agent and a potent monoamine oxidase inhibitor, playing a role in regulating mood, motivation, and motor control. [, ]
  • Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalen-2-amine structure with 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. The difference lies in the substitution at the 5-position of the tetrahydronaphthalene ring, with a methoxy group replacing the bromine in the target compound. [, ]

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides

  • Compound Description: This class of compounds displays significant affinity for serotonin (5-HT) receptors, particularly the 5-HT7 subtype. They exhibit a range of activities, including agonism, partial agonism, and antagonism, at the 5-HT7 receptor, depending on their specific structures. These compounds are under investigation for their potential therapeutic effects on various conditions, including mood disorders and cognitive impairment. [, , ]
  • Relevance: These compounds share a structural resemblance with 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, specifically the 1,2,3,4-tetrahydronaphthalen-1-amine core. The key distinction lies in the presence of a 4-aryl-1-piperazinehexanamide substituent linked to the nitrogen atom of the tetrahydronaphthalene ring system in these compounds. [, , ]

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

  • Compound Description: PB28 exhibits high affinity for sigma (σ) receptors, specifically σ2 subtypes. It has shown promising anticancer activity by reversing doxorubicin resistance in breast cancer cells. Researchers are investigating its potential as a therapeutic agent and diagnostic tool in oncology. [, , , ]

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines

  • Compound Description: This group of compounds exhibits potent and selective binding affinity for the 5-HT1A receptor subtype. As conformationally constrained analogs of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines, they provide insights into the structural requirements for interacting with this receptor.
  • Relevance: While structurally distinct from 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, these compounds are significant because they represent conformationally constrained analogs of compounds that do contain the 1,2,3,4-tetrahydronaphthalene ring system, like 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. This structural comparison highlights the importance of specific spatial arrangements for optimal interaction with biological targets like the 5-HT1A receptor.

2-(N-Substituted amino)-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives

  • Compound Description: This series of compounds was synthesized to explore new structural types for β-adrenergic antagonists. These molecules feature a range of substituents on the tetrahydronaphthalene ring system.
  • Relevance: This group of compounds shares the core 1,2,3,4-tetrahydronaphthalen-1-ol structure with 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. The primary differences include the presence of a hydroxyl group at the 1-position and various N-substituted amino groups at the 2-position instead of the bromine and amine substituents found in the target compound.

Properties

CAS Number

405142-63-4

Product Name

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2

InChI Key

ZJHZHNDFXRZWHW-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.